molecular formula C16H21N3O3 B2578004 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide CAS No. 688773-78-6

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide

Cat. No.: B2578004
CAS No.: 688773-78-6
M. Wt: 303.362
InChI Key: UOJRQSNPFYJOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide is a complex organic compound belonging to the quinazoline family This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide apart from similar compounds is its specific side chain, which can influence its solubility, reactivity, and biological activity. The pentylpropanamide side chain may enhance its ability to interact with lipid membranes, potentially increasing its efficacy as a therapeutic agent .

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-3-6-10-17-14(20)9-11-19-15(21)12-7-4-5-8-13(12)18-16(19)22/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJRQSNPFYJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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